2-(5-Chloropyridin-3-yl)acetamide
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Overview
Description
2-(5-Chloropyridin-3-yl)acetamide is an organic compound with the molecular formula C7H7ClN2O It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position of the pyridine ring and an acetamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloropyridin-3-yl)acetamide typically involves the reaction of 5-chloro-3-pyridinecarboxylic acid with appropriate reagents. One common method involves the use of chloroacetyl chloride and triethylamine in an inert atmosphere. The reaction is carried out in anhydrous chloroform at temperatures ranging from 0 to 5°C for about 12 hours . The product is then purified through a series of steps including washing with water, treatment with activated charcoal, and filtration through a neutral alumina bed .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve continuous flow reactors and automated purification systems to ensure high yield and purity. The use of solvents like dichloromethane and ethyl acetate is common, and the reactions are typically monitored using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloropyridin-3-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as dichloromethane are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation can produce pyridinecarboxylic acids .
Scientific Research Applications
2-(5-Chloropyridin-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: It is explored for its potential use in the development of novel materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(5-Chloropyridin-3-yl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The compound can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(5-chloropyridin-2-yl)acetamide
- N’-(6-chloropyridin-3-yl)methyl-N-methylacetamide
- 2-Chloro-5-hydroxymethylpyridine
Uniqueness
2-(5-Chloropyridin-3-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and binding affinities, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C7H7ClN2O |
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Molecular Weight |
170.59 g/mol |
IUPAC Name |
2-(5-chloropyridin-3-yl)acetamide |
InChI |
InChI=1S/C7H7ClN2O/c8-6-1-5(2-7(9)11)3-10-4-6/h1,3-4H,2H2,(H2,9,11) |
InChI Key |
VJAJGKHBEVWWMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Cl)CC(=O)N |
Origin of Product |
United States |
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